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Cat. No.: B590255 Get Quote

In-Depth Technical Guide: Anti-melanoma Agent
3
For Researchers, Scientists, and Drug Development Professionals

Introduction
Anti-melanoma agent 3, also identified as compound 5cb, is a novel synthetic small molecule

belonging to the 2-aryl-4-benzoyl-imidazole (ABI) class of compounds. It has demonstrated

significant potential as an anti-cancer agent, particularly in the context of melanoma. This

technical guide provides a comprehensive overview of its chemical structure, physicochemical

properties, synthesis, mechanism of action, and anti-melanoma activity, supported by

experimental data and protocols.

Chemical Structure and Properties
Anti-melanoma agent 3 is chemically known as (2-(4-fluorophenyl)-1H-imidazol-4-yl)(3,4,5-

trimethoxyphenyl)methanone. Its structure is characterized by a central imidazole ring

substituted with a 4-fluorophenyl group at the 2-position and a 3,4,5-trimethoxybenzoyl group

at the 4-position.
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Caption: 2D structure of Anti-melanoma agent 3 ((2-(4-fluorophenyl)-1H-imidazol-4-yl)(3,4,5-

trimethoxyphenyl)methanone).

Physicochemical Properties
A summary of the key physicochemical properties of Anti-melanoma agent 3 is presented in

Table 1. Notably, related 2-aryl-4-benzoyl-imidazole analogs have shown substantially

improved aqueous solubility compared to other tubulin inhibitors like paclitaxel and

combretastatin A4[1].

Table 1: Physicochemical Properties of Anti-melanoma Agent 3
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Property Value Reference

IUPAC Name

(2-(4-fluorophenyl)-1H-

imidazol-4-yl)(3,4,5-

trimethoxyphenyl)methanone

[1]

Synonyms
Anti-melanoma agent 3,

Compound 5cb
[1]

CAS Number 1253697-49-2 N/A

Molecular Formula C₁₉H₁₇FN₂O₄ Calculated

Molecular Weight 372.35 g/mol Calculated

Appearance Solid (at room temperature) N/A

Aqueous Solubility

Data not available for 5cb. A

related analog (5ga) has a

solubility of 48.9 µg/mL.

[1]

LogP 3.2 (Predicted) N/A

Synthesis
The synthesis of Anti-melanoma agent 3 and its analogs follows a multi-step synthetic route.

The general workflow for the synthesis of 2-aryl-4-benzoyl-imidazoles is depicted in the

diagram below.
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Caption: General synthetic workflow for 2-aryl-4-benzoyl-imidazoles.

Detailed Experimental Protocol for Synthesis
The synthesis of (2-(4-fluorophenyl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone (5cb)

is achieved through the following key steps[1]:

Formation of 2-(4-fluorophenyl)-1H-imidazole: 4-fluorobenzaldehyde is reacted with glyoxal

and ammonium hydroxide in ethanol at room temperature.

Protection of the Imidazole Nitrogen: The resulting 2-(4-fluorophenyl)-1H-imidazole is treated

with phenylsulfonyl chloride and sodium hydride in tetrahydrofuran (THF) to yield the N-

phenylsulfonyl protected intermediate.

Benzoylation: The protected imidazole is then coupled with 3,4,5-trimethoxybenzoyl chloride

in the presence of tert-butyl lithium in THF at -78 °C.

Deprotection: The final step involves the removal of the phenylsulfonyl protecting group

using tetrabutylammonium fluoride in THF to yield the desired product, Anti-melanoma
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agent 3.

Biological Activity and Mechanism of Action
Anti-melanoma agent 3 exhibits potent antiproliferative activity against a range of cancer cell

lines, including melanoma.

In Vitro Anti-melanoma Activity
The in vitro growth inhibitory effects of Anti-melanoma agent 3 and related compounds have

been evaluated against various human melanoma cell lines. The IC₅₀ values, representing the

concentration required to inhibit 50% of cell growth, are summarized in Table 2. The data

indicates high potency, with activity in the nanomolar range.

Table 2: In Vitro Antiproliferative Activity of Anti-melanoma Agent 3 (5cb) and Related Analogs

Compound
A375
(Melanoma)
IC₅₀ (nM)

WM164
(Melanoma)
IC₅₀ (nM)

MDA-MB-
435
(Melanoma)
IC₅₀ (nM)

MDA-MB-
435/LCC6M
DR1
(Resistant
Melanoma)
IC₅₀ (nM)

Reference

5cb 19.3 21.7 20.1 22.4 [1]

5da 15.2 16.8 14.9 16.0 [1]

Colchicine 4.5 5.1 4.8 15.3 [1][2]

Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action of Anti-melanoma agent 3 is the inhibition of tubulin

polymerization[1]. Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers,

are essential components of the cytoskeleton and are crucial for cell division, intracellular

transport, and maintenance of cell shape. By disrupting microtubule dynamics, Anti-melanoma
agent 3 induces cell cycle arrest, leading to apoptosis.
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Specifically, Anti-melanoma agent 3 binds to the colchicine binding site on β-tubulin[1]. This

binding prevents the assembly of tubulin dimers into microtubules, leading to the destabilization

of the microtubule network. Unlike some other tubulin-targeting agents such as paclitaxel,

compounds that bind to the colchicine site are often effective against multidrug-resistant cancer

cells that overexpress P-glycoprotein (Pgp)[2].

Downstream Signaling Pathways
The disruption of microtubule dynamics by colchicine-site inhibitors triggers a cascade of

downstream signaling events that ultimately lead to apoptosis. While direct studies on the

specific signaling pathways affected by Anti-melanoma agent 3 are limited, the known

consequences of microtubule disruption provide a strong indication of the involved pathways.
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Caption: Proposed signaling pathway for Anti-melanoma agent 3.
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The key downstream effects include:

Mitotic Arrest: Disruption of the mitotic spindle activates the spindle assembly checkpoint,

leading to cell cycle arrest in the G2/M phase.

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway,

characterized by the activation of caspases and ultimately leading to programmed cell death.

In Vivo Efficacy
The anti-tumor activity of Anti-melanoma agent 3 has been evaluated in a preclinical

melanoma xenograft model.

B16-F10 Xenograft Model
In a study using a B16-F10 melanoma xenograft model in C57BL/6 mice, Anti-melanoma
agent 3 demonstrated significant tumor growth inhibition[1].

Table 3: In Vivo Antitumor Efficacy of Anti-melanoma Agent 3 (5cb)

Treatment Group Dose and Schedule
Tumor Growth
Inhibition (%)

Reference

Anti-melanoma agent

3 (5cb)

30 mg/kg,

intraperitoneal, daily

Significant inhibition

(quantitative data not

specified)

[1]

DTIC (Dacarbazine)
10 mg/kg,

intraperitoneal, daily

Less effective than

5cb
[1]

Experimental Protocol for In Vivo Studies
A general protocol for evaluating the in vivo efficacy in a B16-F10 xenograft model is as follows:

Cell Culture: B16-F10 murine melanoma cells are cultured in appropriate media until they

reach 80-90% confluency.
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Tumor Implantation: A suspension of B16-F10 cells is injected subcutaneously into the flank

of C57BL/6 mice.

Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.

Treatment Administration: Once tumors reach a palpable size, mice are randomized into

treatment and control groups. Anti-melanoma agent 3 is administered intraperitoneally at

the specified dose and schedule.

Efficacy Evaluation: Tumor growth is monitored throughout the study, and at the end of the

experiment, tumors are excised and weighed.

Conclusion
Anti-melanoma agent 3 (compound 5cb) is a potent inhibitor of tubulin polymerization that

acts by binding to the colchicine site on β-tubulin. It exhibits significant in vitro and in vivo anti-

melanoma activity, including against drug-resistant cell lines. Its favorable pharmacological

profile, including improved aqueous solubility compared to other tubulin inhibitors, makes it a

promising candidate for further preclinical and clinical development as a therapeutic agent for

melanoma and potentially other cancers. The detailed information provided in this technical

guide serves as a valuable resource for researchers and drug development professionals

interested in this novel class of anti-cancer compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b590255#anti-melanoma-agent-3-chemical-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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